N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14811103
InChI: InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-4-3-9(15)7-10(11)16/h2-7H,1H3,(H,17,19)
SMILES:
Molecular Formula: C14H10Cl2N2O4
Molecular Weight: 341.1 g/mol

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide

CAS No.:

Cat. No.: VC14811103

Molecular Formula: C14H10Cl2N2O4

Molecular Weight: 341.1 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide -

Specification

Molecular Formula C14H10Cl2N2O4
Molecular Weight 341.1 g/mol
IUPAC Name N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide
Standard InChI InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-11-4-3-9(15)7-10(11)16/h2-7H,1H3,(H,17,19)
Standard InChI Key BLCZVNOLFVGOND-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Introduction

N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound characterized by its complex aromatic structure, featuring a benzamide moiety with a dichlorophenyl group, a methoxy group, and a nitro group. The compound's molecular formula is often reported as C14H10Cl2N2O4, although there may be slight variations in the literature due to differences in molecular weight calculations . This compound is of interest in pharmaceutical and agrochemical research due to its potential biological activities.

Synthesis and Optimization

The synthesis of N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, which can be optimized for yield and purity by adjusting reaction conditions such as temperature, pressure, and solvent choice. These optimizations are crucial for ensuring the compound's quality and suitability for further research.

Biological Activities and Potential Applications

Research on N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide has highlighted its potential as an antidiabetic agent. Structural modifications can enhance its efficacy against specific biological targets, influencing insulin sensitivity and glucose metabolism. Additionally, derivatives of this compound have been explored for their anticancer properties, indicating a broader therapeutic potential.

Application AreaPotential Role
Antidiabetic AgentEnhancing insulin sensitivity and glucose metabolism
Anticancer AgentInvestigated for selective cytotoxicity against cancer cells
AgrochemicalsPotential use in pest control or plant protection

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide, each with unique features and potential applications:

Compound NameStructure FeaturesUnique Aspects
N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzamideContains a methyl group instead of methoxyDifferent biological activities
N-(3-chloro-4-fluorophenyl)-2-nitrobenzamideFluorinated phenyl groupEnhanced metabolic stability
N-(2-chloro-5-fluorophenyl)-3-nitrobenzamideContains both chloro and fluoro substituentsExplored for selective cytotoxicity

These comparisons highlight the diversity within this chemical class and the unique attributes of N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide based on its specific substituents and potential applications.

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